BenchChemオンラインストアへようこそ!

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide

Drug design Lipophilicity optimization Medicinal chemistry

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide (CAS 946356-34-9) is a synthetic, small-molecule organic compound with the molecular formula C20H18N4O5S and a molecular weight of 426.4 g/mol. It belongs to a class of functionalized benzamides, distinguished by a unique combination of a pyridazine ring, a 3-ethanesulfonyl substituent, a meta-linked phenyl spacer, and a 2-methyl-3-nitrobenzamide moiety.

Molecular Formula C20H18N4O5S
Molecular Weight 426.45
CAS No. 946356-34-9
Cat. No. B2702295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide
CAS946356-34-9
Molecular FormulaC20H18N4O5S
Molecular Weight426.45
Structural Identifiers
SMILESCCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C
InChIInChI=1S/C20H18N4O5S/c1-3-30(28,29)19-11-10-17(22-23-19)14-6-4-7-15(12-14)21-20(25)16-8-5-9-18(13(16)2)24(26)27/h4-12H,3H2,1-2H3,(H,21,25)
InChIKeyUMXXLMRPYAACEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide (CAS 946356-34-9): Compound Profile for Precision Chemical Procurement


N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide (CAS 946356-34-9) is a synthetic, small-molecule organic compound with the molecular formula C20H18N4O5S and a molecular weight of 426.4 g/mol [1]. It belongs to a class of functionalized benzamides, distinguished by a unique combination of a pyridazine ring, a 3-ethanesulfonyl substituent, a meta-linked phenyl spacer, and a 2-methyl-3-nitrobenzamide moiety [1]. Unlike simpler benzamide building blocks, this compound's complex architecture makes it a candidate for focused screening libraries in drug discovery, where specific steric and electronic properties are critical for target engagement.

Why N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide Cannot Be Replaced by Readily Available Analogs


The scientific and industrial value of this compound lies in its precise molecular topology and electronic profile, which cannot be replicated by simple in-class substitutions. A generic replacement strategy, such as interchanging the 3-ethanesulfonyl group with a methoxy group or shifting the phenyl linkage from the meta to para position, produces a structurally distinct molecule (e.g., CAS 1005307-85-6 or 921838-96-2) that is predicted to exhibit different properties. Computed physicochemical descriptors confirm this: the target compound has an XLogP3-AA of 2.5, a defined set of 7 hydrogen bond acceptors, and 5 rotatable bonds [1]. These values differ from its closest analogs, making it a non-interchangeable entity in any study where lipophilicity, conformational flexibility, or hydrogen-bonding potential are critical variables. Currently, a lack of published head-to-head biological data means that activity-based substitution is scientifically unsupported [1].

Quantitative Differential Evidence for N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide


Meta-Linked Phenyl Spacer Achieves a Lower Computed XLogP3-AA Compared to its Para-Substituted Isomer

Direct comparison of computed lipophilicity shows that the meta-phenyl linkage in the target compound results in a lower predicted XLogP3-AA value (2.5) relative to its para-substituted isomer, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide (estimated XLogP3-AA: 2.8). This difference is quantifiable and can influence membrane permeability and non-specific protein binding profiles [1].

Drug design Lipophilicity optimization Medicinal chemistry

Ethanesulfonyl Substitution Alters Hydrogen Bond Acceptor Count Compared to Methanesulfonyl Analogs

The 3-ethanesulfonyl group on the pyridazine ring maintains a hydrogen bond acceptor count of 7, which is identical to that of the methanesulfonyl analog, N-[4-(6-methanesulfonylpyridazin-3-yl)phenyl]-2-methyl-3-nitrobenzamide (CAS 921838-96-2). However, the increased steric bulk of the ethyl group versus the methyl group provides a differentiable van der Waals surface without altering the hydrogen bonding capacity. This is a class-level inference based on standard medicinal chemistry principles [1].

Medicinal chemistry Pharmacophore modeling Target engagement

Direct Publication or Patent Data Gap: No Quantitative Biological Comparison Studies Have Been Identified

A comprehensive search of authoritative databases, including PubChem and Google Patents, as of the knowledge cutoff date has not identified any peer-reviewed studies, patents, or biological assay results that include the target compound, N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide, in a quantitative head-to-head comparison with its analogs [1]. This absence of data is itself a critical piece of evidence for procurement decisions. Potential buyers must assume that any claimed selectivity or potency advantage over similar structures is unverified until their own internal screening data is generated.

Evidence gap analysis Procurement risk Drug discovery

High-Probability Application Scenarios for N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide Based on Structural Evidence


Systematic Exploration of Meta- vs. Para-Linked Pharmacophore Topology in Kinase Inhibitor Design

The confirmed meta-substituted phenyl linker, quantified by a computed XLogP3-AA of 2.5 [1], makes this the definitive compound for SAR studies that require probing the geometric and lipophilic consequences of a 'kinked' molecular shape, as opposed to the more linear shape of the para-substituted isomer.

Chemical Probe for Steric Bulk Scanning in Target Binding Pockets

The ethanesulfonyl group provides a specific, measurable increase in steric bulk (14 Da higher MW) over the common methanesulfonyl analog, while holding the hydrogen bond acceptor count constant at 7 [1]. This enables a precise, single-variable steric scan that is not possible with the methyl analog.

Focused Library Synthesis for Underexplored Chemical Space

Given the complete absence of published biological data [1], this compound is an ideal, high-value starting point for a medicinal chemistry program aiming to file novel composition-of-matter patents. Its complex, drug-like structure with a unique combination of substituents can serve as a lead-like scaffold for generating intellectual property in an unclaimed biological space.

Standard Reference Compound for Analytical Method Development

The compound's specific molecular formula (C20H18N4O5S) and high computed exact mass (426.09979086 Da) [1], combined with its availability from non-prohibited vendors at >95% purity, make it a suitable reference standard for developing and validating HPLC-MS or LC-MS/MS methods aimed at detecting this class of complex benzamides in complex matrices.

Quote Request

Request a Quote for N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-methyl-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.